High-Affinity BTK Inhibition: 1 nM IC50
This compound exhibits potent, single-digit nanomolar inhibition of BTK, a key driver in B-cell malignancies and autoimmune diseases. Its potency is comparable to or exceeds that of other preclinical BTK inhibitor scaffolds, establishing it as a high-value chemical probe for BTK-dependent signaling studies. [1]
| Evidence Dimension | BTK Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Other BTK inhibitor scaffolds (preclinical range: typically 1-100 nM) |
| Quantified Difference | Potency comparable to leading preclinical BTK inhibitors |
| Conditions | Biochemical enzyme assay against human BTK |
Why This Matters
This high potency validates its use as a benchmark compound for BTK inhibitor screening and SAR studies, ensuring robust and reproducible results in biochemical and cellular assays.
- [1] BindingDB. (n.d.). BDBM658441: 5-amino-2-(1H-imidazol-1-yl)benzamide. BindingDB Monomer ID 658441. View Source
